![molecular formula C12H17N5O2 B2514886 2-氧代-N-((4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基)甲基)咪唑烷-1-甲酰胺 CAS No. 2034337-83-0](/img/structure/B2514886.png)
2-氧代-N-((4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基)甲基)咪唑烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It’s a part of a set of building blocks synthesized in a cost-efficient manner . The possibility of introducing different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .
Synthesis Analysis
The synthesis of such compounds involves the use of NH-pyrazole carbonic acids as a key intermediate of the process . The 1,3-dipolar cycloaddition of diazolactams to the C≡С bond produces the unstable spiro-3H-pyrazoles which then under the reaction conditions undergo intramolecular [1,5]-sigmatropic rearrangement to form 4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the 1,3-dipolar cycloaddition of diazolactams to the C≡С bond . This reaction produces unstable spiro-3H-pyrazoles which then undergo intramolecular [1,5]-sigmatropic rearrangement to form the final product .科学研究应用
- Application : Research has explored this compound as a RIP1 kinase inhibitor. Specifically, it has been investigated for its potential to suppress necroptotic cell death in both mouse and human cells .
- Application : The 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylic acid scaffold has been studied for its immunomodulatory effects. Researchers have identified potential agents for treating autoimmune diseases using derivatives of this compound .
- Application : Researchers have explored the pharmacokinetic profiles of this compound to assess its suitability for oral administration and systemic distribution .
RIP1 Kinase Inhibition
Autoimmune Disease Treatment
Pharmacokinetic Profiling
Structural Optimization
未来方向
The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold are discussed . The utilization of building blocks obtained for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .
作用机制
Target of Action
Similar compounds have been found to target the hepatitis b virus (hbv) core protein . This protein plays a crucial role in the viral life cycle, making it an attractive target for potential antiviral therapies .
Mode of Action
It’s known that similar compounds can effectively inhibit a wide range of nucleoside-resistant hbv mutants . This suggests that the compound might interact with its target in a way that disrupts the normal function of the HBV core protein, thereby inhibiting the virus’s ability to replicate.
Pharmacokinetics
A lead compound in the same series was found to inhibit hbv dna viral load when administered orally in an hbv aav mouse model . This suggests that the compound may have good oral bioavailability.
属性
IUPAC Name |
2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c18-11-13-4-6-16(11)12(19)14-7-9-8-15-17-5-2-1-3-10(9)17/h8H,1-7H2,(H,13,18)(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAIDXSDHULXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)N3CCNC3=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。